molecular formula C16H21N3O2S B2449896 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 946358-09-4

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2449896
CAS No.: 946358-09-4
M. Wt: 319.42
InChI Key: OYNICWGXRUMBAS-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic small molecule based on the biologically potent thiazolo[3,2-a]pyrimidin-5-one scaffold. The thiazole ring is a privileged structure in medicinal chemistry, known for its widespread pharmaceutical applications and presence in numerous FDA-approved drugs . This particular compound features a complex tricyclic system incorporating both thiazole and pyrimidine heterocycles, further functionalized with a cyclohexylacetamide side chain. This specific molecular architecture suggests potential for interaction with various biological targets. Compounds based on the thiazolo[3,2-a]pyrimidine core are the subject of ongoing investigation in medicinal chemistry. For instance, structurally related thiazolopyrimidinones have been explored in scientific patents for their activity as modulators of NMDA receptor activity, indicating potential relevance for research into neurological conditions . Furthermore, the broader class of thiazole derivatives has demonstrated a remarkable spectrum of biological activities in scientific literature, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects . The presence of the acetamide linkage and cyclohexyl group in this molecule may influence its pharmacokinetic properties and binding affinity, making it a compound of significant interest for hit-to-lead optimization programs. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should adhere to safe laboratory practices.

Properties

IUPAC Name

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-10-9-22-16-17-11(2)14(15(21)19(10)16)18-13(20)8-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNICWGXRUMBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 955260-39-6

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in cancer cell proliferation. Specifically, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in tumor immune evasion. By blocking IDO activity, the compound may enhance anti-tumor immunity and potentially improve the efficacy of other cancer therapies .

Antitumor Effects

Several studies have highlighted the antitumor properties of this compound:

  • Inhibition of Cancer Cell Lines : The compound demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, it was effective in reducing cell viability in prostate cancer cells (PCa) and other malignancies by inducing apoptosis and cell cycle arrest .
  • Synergistic Effects : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting a potential for use in combination therapies .

Enzyme Inhibition

The compound exhibits notable inhibitory activity against key enzymes:

  • Indoleamine 2,3-Dioxygenase (IDO) : By inhibiting IDO, the compound can potentially reverse immune suppression in the tumor microenvironment .
  • Topoisomerase II : It has also been reported to inhibit topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .

Case Studies

A study conducted by Matias-Barrios et al. evaluated the effects of various derivatives of thiazolo-pyrimidine compounds on cancer cell lines. The results indicated that modifications to the thiazolo-pyrimidine structure could enhance biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .

Data Table: Biological Activity Summary

Activity Type Description Reference
Antitumor ActivitySignificant reduction in viability of PCa and other cancer cell lines
IDO InhibitionEnhanced anti-tumor immunity by blocking immune evasion mechanisms
Topoisomerase II InhibitionInduces apoptosis and cell cycle arrest in cancer cells

Q & A

Q. What are the established synthetic routes for 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

The compound is synthesized via a multi-step condensation reaction. A common approach involves:

Reacting a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid and a substituted benzaldehyde under reflux in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst .

Cyclohexyl acetamide incorporation via nucleophilic substitution or amidation, typically using ethyl acetate or ethanol for recrystallization (yield ~78%) .
Key Considerations : Monitor reaction time (8–10 hr) and temperature (reflux) to avoid side products. Purity is confirmed via HPLC (>98%) and melting point analysis .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Parameters : Space group (e.g., P21/c), unit cell dimensions (e.g., a=12.3 Å, b=15.8 Å, c=10.2 Å), and R-factor (<0.05) ensure accuracy .
  • Structural Insights : The thiazolo-pyrimidine core exhibits a flattened boat conformation (deviation ~0.224 Å from planarity) with dihedral angles between fused rings (e.g., 80.94° between pyrimidine and benzene rings) .

Q. What strategies are used to functionalize the thiazolo[3,2-a]pyrimidine core?

Functionalization focuses on:

  • Amidation : Reacting ethyl carboxylate intermediates with amines (e.g., cyclohexylamine) in ethanol under reflux .
  • Substitution : Introducing halogen or methoxy groups at the C2/C5 positions via electrophilic aromatic substitution .
    Note : Steric hindrance from the cyclohexyl group may require optimized reaction conditions (e.g., higher temperatures or catalysts) .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence conformational dynamics and bioactivity?

  • Steric Effects : The bulky cyclohexyl group increases non-planarity of the acetamide moiety, reducing π-π stacking interactions but enhancing hydrophobic binding in biological targets .
  • Experimental Validation : Molecular docking studies paired with SC-XRD data (e.g., C–H···O hydrogen bond analysis) reveal how substituent orientation affects ligand-receptor interactions .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Synthetic Variability : Impurities in intermediates (e.g., incomplete cyclization) .
  • Assay Conditions : Differences in solvent polarity or pH affecting solubility.
    Methodology :

Reproduce synthesis with strict quality control (HPLC, NMR).

Use computational models (e.g., ICReDD’s reaction path search) to predict bioactive conformers and validate via isothermal titration calorimetry (ITC) .

Q. What computational tools predict reactivity and regioselectivity for further derivatization?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for substitution reactions .
  • Machine Learning : Train models on PubChem datasets to predict viable reaction pathways (e.g., amidation vs. ester hydrolysis) .

Q. How to control stereochemical outcomes during synthesis?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., L-proline) for asymmetric synthesis of intermediates .
  • Stereochemical Analysis : Circular Dichroism (CD) spectroscopy and SC-XRD confirm configuration (e.g., Z/E isomerism in benzylidene derivatives) .

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